1-(4-Nitrophenyl)-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-(4-Nitrophenyl)-1H-pyrrole-3-carbaldehyde is an organic compound featuring a pyrrole ring substituted with a nitrophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-1H-pyrrole-3-carbaldehyde typically involves the reaction of 4-nitrobenzaldehyde with pyrrole under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the pyrrole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: 1-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 1-(4-Aminophenyl)-1H-pyrrole-3-carbaldehyde.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Nitrophenyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a triazole ring instead of a pyrrole ring.
1-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde: Contains a pyrazole ring instead of a pyrrole ring.
1-(4-Nitrophenyl)-1H-imidazole-4-carbaldehyde: Features an imidazole ring.
Uniqueness: 1-(4-Nitrophenyl)-1H-pyrrole-3-carbaldehyde is unique due to the presence of both a nitrophenyl group and an aldehyde functional group on a pyrrole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
90828-51-6 |
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Molecular Formula |
C11H8N2O3 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
1-(4-nitrophenyl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C11H8N2O3/c14-8-9-5-6-12(7-9)10-1-3-11(4-2-10)13(15)16/h1-8H |
InChI Key |
ANQUSJNAPVISGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=C2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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